
SGI-1027
Übersicht
Beschreibung
SGI-1027 ist ein neuartiger, auf Chinolin basierender niedermolekularer Inhibitor von DNA-Methyltransferase-Enzymen (DNMTs). Es ist bekannt für seine Fähigkeit, die DNMT-Aktivität zu hemmen und Tumorsuppressorgener zu reaktivieren, was es zu einem vielversprechenden Wirkstoff in der Krebsforschung macht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound wird durch eine Reihe chemischer Reaktionen synthetisiert, die Chinolinderivate umfassen. Die Herstellung beinhaltet die Reaktion von 4-(2-Amino-6-methylpyrimidin-4-ylamino)phenylamine mit 4-Chinolincarbonsäure unter bestimmten Bedingungen, um das Endprodukt zu bilden .
Industrielle Produktionsmethoden
Obwohl detaillierte industrielle Produktionsmethoden nicht allgemein dokumentiert sind, beinhaltet die Synthese typischerweise die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die gewünschte Produktqualität und Ausbeute zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen in seiner Struktur hauptsächlich Substitutionsreaktionen. Es kann unter bestimmten Bedingungen auch an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien sind Halogenierungsmittel und Nukleophile.
Oxidationsreaktionen: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.
Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden üblicherweise eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So können Substitutionsreaktionen verschiedene substituierte Chinolinderivate ergeben .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie und Medizin:
Krebsforschung: Es wird verwendet, um die Hemmung von DNA-Methyltransferase-Enzymen und die Reaktivierung von Tumorsuppressorgenen zu untersuchen.
Arzneimittelentwicklung: Die Verbindung wird auf ihr Potenzial als Therapeutikum zur Behandlung verschiedener Krebsarten, darunter Leberzellkarzinom und Gebärmutterhalskrebs, untersucht.
Wirkmechanismus
This compound hemmt DNA-Methyltransferase-Enzyme, indem es mit dem Kofaktor S-Adenosyl-L-Methionin (AdoMet) um die Bindungsstelle des Enzyms konkurriert. Diese Hemmung verhindert die Methylierung der DNA, was zur Reaktivierung stillgelegter Tumorsuppressorgener führt. Die Verbindung zielt hauptsächlich auf DNMT1, DNMT3A und DNMT3B ab .
Wissenschaftliche Forschungsanwendungen
SGI-1027 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Cancer Research: It is used to study the inhibition of DNA methyltransferase enzymes and the reactivation of tumor suppressor genes.
Drug Development: The compound is investigated for its potential as a therapeutic agent in treating various cancers, including hepatocellular carcinoma and cervical cancer.
Wirkmechanismus
Target of Action
SGI-1027, also known as N-(4-((2-amino-6-methylpyrimidin-4-yl)amino)phenyl)-4-(quinolin-4-ylamino)benzamide, primarily targets DNA methyltransferases (DNMTs), specifically DNMT1, DNMT3A, and DNMT3B . These enzymes are involved in the methylation of DNA, a key epigenetic modification that regulates gene expression .
Mode of Action
This results in the inhibition of DNA methylation, a process that is often deregulated in various diseases, including cancer .
Biochemical Pathways
The inhibition of DNMTs by this compound affects the DNA methylation pathways. This can lead to the reactivation of silenced tumor suppressor genes by reducing CpG island hypermethylation found in the promoter regions of these genes .
Pharmacokinetics
It is known that the compound is soluble in dmso . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
The inhibition of DNMTs by this compound leads to the reactivation of silenced tumor suppressor genes, which can inhibit the proliferation of cancer cells . In various human cancer cell lines, this compound has been shown to cause selective degradation of DNMT1, leading to apoptosis .
Biochemische Analyse
Biochemical Properties
SGI-1027 is a quinoline-based small molecule that inhibits the activity of DNMTs, including DNMT1, DNMT3A, and DNMT3B . It competes with S-adenosyl-L-methionine (SAM), the methyl donor, for the enzyme’s cofactor binding site . This competition results in the inhibition of DNMTs, leading to the reactivation of silenced tumor suppressor genes .
Cellular Effects
In various human cancer cell lines, this compound has been shown to cause selective degradation of DNMT1, leading to the reactivation of silenced tumor suppressor genes . This results in a significant dose-dependent decrease in cell viability . In addition, this compound has been shown to induce apoptosis in certain cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its direct interaction with DNMTs, effectively interfering with the pathogenic conformational change of DNA methylation . This inhibition is achieved by this compound competing with SAM for the enzyme’s cofactor binding site . This competition results in the inhibition of DNMTs, leading to the reactivation of silenced tumor suppressor genes .
Temporal Effects in Laboratory Settings
This compound has been shown to cause a significant dose-dependent decrease in cell viability over time . Moreover, it has been observed that the effects of this compound are relatively stable, with the compound maintaining its inhibitory effects on DNMTs over extended periods .
Metabolic Pathways
This compound acts by inhibiting DNMTs, key enzymes involved in the methylation of DNA . This process is a crucial part of the epigenetic regulation of gene expression. By inhibiting DNMTs, this compound disrupts this regulatory process, leading to changes in gene expression patterns .
Transport and Distribution
It is known that this compound is a lipophilic compound, suggesting that it may readily cross cell membranes .
Subcellular Localization
Given its mechanism of action, it is likely that this compound localizes to the nucleus where it interacts with DNMTs to inhibit DNA methylation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
SGI-1027 is synthesized through a series of chemical reactions involving quinoline derivatives. The preparation involves the reaction of 4-(2-amino-6-methylpyrimidin-4-ylamino)phenylamine with 4-quinolinecarboxylic acid under specific conditions to form the final product .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis typically involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
SGI-1027 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 5-Azacytidin (5-AZA)
- 5-Aza-2'-Desoxycytidin (DAC)
- MC3353
- RG-108
Einzigartigkeit
SGI-1027 ist aufgrund seiner nicht-nukleosidischen Struktur und seiner Fähigkeit, DNMT1 selektiv zu hemmen, ohne eine genomweite Hypomethylierung oder signifikante Zytotoxizität zu verursachen, einzigartig. Im Vergleich zu Nukleosidanaloga wie 5-Azacytidin und 5-Aza-2'-Desoxycytidin bietet this compound einen gezielteren Ansatz mit weniger Off-Target-Effekten .
Biologische Aktivität
SGI-1027 is a quinoline-based compound recognized for its role as a DNA methyltransferase (DNMT) inhibitor. It has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cell viability and apoptosis, and implications for cancer therapy.
This compound primarily functions as a non-nucleoside inhibitor of DNMTs, specifically targeting DNMT1, DNMT3A, and DNMT3B. Research indicates that this compound acts by competing with the cofactor S-adenosyl-l-methionine (AdoMet) while exhibiting a weak interaction with DNA itself. This unique mechanism allows this compound to inhibit aberrant DNA methylation patterns often observed in cancer cells .
Inhibition Characteristics
- Type of Inhibition : this compound demonstrates AdoMet non-competitive and DNA competitive inhibition properties.
- IC50 Values : The inhibitory concentration (IC50) values for this compound range from 6 to 13 µM for various DNMTs, indicating effective inhibition at micromolar concentrations .
Effects on Cell Viability and Apoptosis
Recent studies have highlighted the significant effects of this compound on cell viability and apoptosis in various cancer cell lines, particularly hepatocellular carcinoma (HCC) cells.
Cell Viability Studies
In vitro assays using Huh7 human liver cancer cells demonstrated that this compound significantly reduces cell viability in a dose-dependent manner. The MTS assay results indicated an IC50 value of approximately 27.30 µM after 24 hours of treatment .
Concentration (µM) | Cell Viability (%) |
---|---|
Control (DMSO) | 100 |
10 | 96.33 |
20 | 66.51 |
30 | 53.43 |
Apoptosis Induction
Flow cytometry analysis revealed that this compound induces apoptosis in Huh7 cells, with significant increases in apoptotic cell populations at higher concentrations:
Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) |
---|---|---|
Control (DMSO) | 3.24 | 0.00 |
10 | 3.67 | 0.00 |
20 | 33.49 | 8.00 |
30 | 46.57 | 12.00 |
The apoptosis pathway was confirmed through the downregulation of Bcl-2 and upregulation of BAX protein expressions, indicating a mitochondrial-mediated apoptotic mechanism .
Case Studies and Research Findings
Several studies have explored the biological activity and therapeutic potential of this compound:
- Hepatocellular Carcinoma : A study focused on Huh7 cells demonstrated that this compound effectively induces apoptosis without significantly altering cell cycle phases, suggesting a direct apoptotic effect rather than cell cycle arrest .
- Atherosclerosis : Research involving nanoparticles loaded with this compound showed anti-inflammatory effects in THP-1 cells, indicating potential applications beyond oncology .
- Renal Cancer : In renal cancer models, this compound exhibited higher cytotoxicity compared to normal renal cells, highlighting its selective action against cancerous tissues .
Eigenschaften
IUPAC Name |
N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N7O/c1-17-16-25(34-27(28)30-17)32-20-10-12-21(13-11-20)33-26(35)18-6-8-19(9-7-18)31-24-14-15-29-23-5-3-2-4-22(23)24/h2-16H,1H3,(H,29,31)(H,33,35)(H3,28,30,32,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYLKMKIVWJAAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NC4=CC=NC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.